BenchChemオンラインストアへようこそ!

3-Phenylpropylamine

Enzymology Neuropharmacology Biochemical Kinetics

3-Phenylpropylamine (CAS 2038-57-5), also known as 3-phenyl-1-propylamine or γ-aminopropylbenzene, is a primary aralkylamine with the molecular formula C9H13N and a molecular weight of 135.21 g/mol. It belongs to the phenylpropylamine class of organic compounds, characterized by a phenyl group substituted at the third carbon by a propan-1-amine chain.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 2038-57-5
Cat. No. B116678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropylamine
CAS2038-57-5
Synonyms(3-Phenylpropan-1-yl)amine;  1-Amino-3-phenylpropane;  3-Phenyl-1-aminopropane;  3-Phenyl-1-propanamine;  3-Phenyl-n-propylamine;  3-Phenylpropanamine;  3-Phenylpropylamine;  Hydrocinnamylamine;  NSC 87080;  Phenpropylamine;  γ-Phenyl-n-propylamine;  γ-Phenylpr
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN
InChIInChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
InChIKeyLYUQWQRTDLVQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpropylamine (CAS 2038-57-5): Structural and Pharmacological Properties for Specialized Research


3-Phenylpropylamine (CAS 2038-57-5), also known as 3-phenyl-1-propylamine or γ-aminopropylbenzene, is a primary aralkylamine with the molecular formula C9H13N and a molecular weight of 135.21 g/mol . It belongs to the phenylpropylamine class of organic compounds, characterized by a phenyl group substituted at the third carbon by a propan-1-amine chain [1]. Structurally, it is a direct homolog of phenethylamine, differing by a single methylene (-CH2-) extension in the alkyl side chain. This compound functions as a norepinephrine–dopamine releasing agent (NDRA) [2] and serves as a key scaffold in medicinal chemistry, particularly for the development of monoamine oxidase inhibitors , GABAB receptor modulators [3], and antiparasitic agents [4].

Why 3-Phenylpropylamine Cannot Be Directly Substituted by Closely Related ω-Phenylalkylamines


The homologous series of ω-phenylalkylamines, including benzylamine, phenethylamine, 3-phenylpropylamine, and 4-phenylbutylamine, cannot be considered functionally interchangeable in research or industrial applications. Although they share a common phenylalkylamine backbone, the incremental elongation of the alkyl spacer between the phenyl ring and the primary amine group leads to profound, non-linear shifts in physicochemical and biochemical behavior. This is evidenced by quantifiable changes in ionization energy [1], enzymatic binding affinity and oxidation kinetics [2], and neurotransmitter release potency and selectivity [3]. Substituting one member for another in a synthetic route or biological assay without accounting for these documented differences can lead to dramatically altered reaction kinetics, unexpected enzyme inhibition profiles, or complete loss of desired biological activity. The following quantitative evidence illustrates these critical and measurable distinctions.

Quantitative Evidence for 3-Phenylpropylamine: Differentiated Performance vs. Structural Analogs


Enhanced Binding Affinity for Monoamine Oxidase A (MAO A) vs. Phenethylamine

In recombinant human liver MAO A assays, 3-phenylpropylamine exhibits a 75-fold higher binding affinity compared to the endogenous substrate phenethylamine [1]. This significant increase in affinity makes it a superior molecular scaffold for designing potent, reversible MAO A inhibitors.

Enzymology Neuropharmacology Biochemical Kinetics

Slower Oxidation Rate by MAO A: Implications for Metabolic Stability

The enzymatic oxidation of 3-phenylpropylamine by recombinant human MAO A proceeds at a rate that is 2.5-fold slower than that of phenethylamine [1]. This indicates enhanced metabolic stability against MAO-mediated degradation, a crucial advantage for central nervous system (CNS) drug candidates where MAO in the brain is a major clearance pathway.

Drug Metabolism Enzyme Kinetics Pharmacokinetics

Distinct Monoamine Release Profile: A ~7-Fold Preference for Norepinephrine over Dopamine

While both phenethylamine and 3-phenylpropylamine act as norepinephrine-dopamine releasing agents (NDRAs), the potency of 3-phenylpropylamine is dramatically lower, and it exhibits a significant shift in selectivity [1]. In rat brain synaptosomes, 3-phenylpropylamine shows an approximate 7-fold preference for inducing the release of norepinephrine (NE) over dopamine (DA), a profile distinct from the more balanced or DA-preferring release of phenethylamine [1].

Neurotransmission Monoamine Transporters Pharmacodynamics

Unique Uncompetitive Inhibition Pattern of N-Carbamoylputrescine Amidohydrolase vs. Benzylamine Analogue

3-Phenylpropylamine acts as an uncompetitive inhibitor of the reverse reaction of N-carbamoylputrescine amidohydrolase (EC 3.5.1.91), a mechanism distinct from its benzylamine analogue, aniline, which exhibits competitive inhibition [1]. This difference in inhibitory modality indicates that the extended alkyl chain of 3-phenylpropylamine alters its binding mode, potentially binding to the enzyme-substrate complex rather than the free enzyme.

Enzyme Inhibition Metabolic Engineering Biocatalysis

Intermediate Ionization Energy (IE) Value Reflects Unique Radical Cation-π Interaction

The experimental ionization energy (IE) of 3-phenylpropylamine (3-PPA) is 8.29 eV, which lies between the values for 2-phenylethylamine (2-PEA, 8.37 eV) and 4-phenylbutylamine (4-PBA, 8.31 eV) [1]. This non-linear trend in IE across the homologous series is attributed to a specific amino radical cation–π interaction that is optimized at the three-carbon chain length of 3-phenylpropylamine [1].

Physical Organic Chemistry Mass Spectrometry Computational Chemistry

Optimal Research and Industrial Use Cases for 3-Phenylpropylamine (CAS 2038-57-5)


Design of Potent, Reversible Monoamine Oxidase A (MAO A) Inhibitors

Researchers in medicinal chemistry should prioritize 3-phenylpropylamine as a core scaffold for developing new MAO A inhibitors. Its 75-fold greater binding affinity for the enzyme compared to the natural substrate phenethylamine [1] allows for the design of compounds that more effectively occupy the active site. Furthermore, its 2.5-fold slower rate of oxidation [1] indicates that derived inhibitors may exhibit improved metabolic stability, a critical parameter for CNS therapeutics. This combination of high affinity and low turnover makes 3-phenylpropylamine a superior starting point relative to its shorter-chain analog phenethylamine.

Development of Noradrenergic Agents with Reduced Dopaminergic Activity

For neuroscience research targeting specific monoamine systems, 3-phenylpropylamine offers a valuable alternative to phenethylamine. Its in vitro activity profile in rat synaptosomes shows a ~7-fold selectivity for stimulating norepinephrine release over dopamine release [1]. This inherent bias is crucial for projects aiming to delineate the roles of these two neurotransmitters or develop therapeutics with a primary noradrenergic mechanism, minimizing potential off-target dopaminergic effects associated with less selective compounds.

Mechanistic Probes in Enzyme Kinetics and Structural Biology

The distinct behavior of 3-phenylpropylamine across different enzyme systems makes it a powerful tool for fundamental biochemical studies. Its classification as an uncompetitive inhibitor of the reverse reaction of N-carbamoylputrescine amidohydrolase, in contrast to the competitive inhibition by the shorter benzylamine analog aniline [1], provides a clear experimental system to probe the importance of alkyl chain length on inhibitor binding mode. Additionally, its unique radical cation-π interaction, evidenced by its non-linear ionization energy value of 8.29 eV [2], makes it a model compound for physical organic chemists studying intramolecular interactions in gas-phase ions.

Synthetic Intermediate for Polyamine-Based Antiparasitic Agents

In the field of antiparasitic drug discovery, 3-phenylpropylamine is a key building block for generating potent inhibitors of trypanothione reductase. Research has shown that its incorporation into N-(3-phenylpropyl)-substituted spermidine and spermine derivatives yields compounds with Ki values as low as 0.151 μM against the T. cruzi enzyme [1]. This application leverages the specific steric and electronic properties of the phenylpropyl moiety to achieve high-affinity binding to a validated parasitic target, providing a clear path to novel trypanocidal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.